molecular formula C13H21BN2O2 B13516364 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine

Cat. No.: B13516364
M. Wt: 248.13 g/mol
InChI Key: AXTDIXMXNCMEHF-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,5-a]pyridine core. The presence of the boron atom makes it particularly useful in various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of substitution reactions.

    Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary depending on the specific reaction requirements.

    Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine undergoes various types of chemical reactions:

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine can be compared with other similar compounds:

The uniqueness of this compound lies in its imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H21BN2O2

Molecular Weight

248.13 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C13H21BN2O2/c1-12(2)13(3,4)18-14(17-12)11-10-7-5-6-8-16(10)9-15-11/h9H,5-8H2,1-4H3

InChI Key

AXTDIXMXNCMEHF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3CCCCN3C=N2

Origin of Product

United States

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